Altromycin C - 128439-48-5

Altromycin C

Catalog Number: EVT-258576
CAS Number: 128439-48-5
Molecular Formula: C46H57NO17
Molecular Weight: 895.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Altromycin C is a novel pluramycin-like antibiotic.
Source and Classification

Altromycin C is produced by the actinomycete Micromonospora species, which are renowned for their ability to synthesize bioactive compounds. As a member of the pluramycin class, it shares structural and functional similarities with other antibiotics in this group, which are characterized by their complex glycosidic structures and significant biological activity. The compound's chemical identification is supported by its CAS number 128439-48-5, which facilitates its recognition in scientific literature and databases .

Synthesis Analysis

The synthesis of Altromycin C involves several sophisticated organic chemistry techniques. One prominent method includes the use of biomimetic Claisen condensation, which allows for the construction of complex molecular frameworks characteristic of altromycins. This method was pioneered by researchers in the field and has proven effective in generating the aglycone precursor necessary for further modifications.

Key steps in the synthesis process include:

  1. Formation of Naphthalene Diester: Utilizing calcium acetate monohydrate as a drying agent to enhance reaction yields.
  2. Enolate Formation: Temporarily masking enolizable esters as enolates to facilitate selective reactions with aryl esters.
  3. Cyclization Reactions: Employing intramolecular Friedel–Crafts acylation to form critical cyclic structures within the molecule .
  4. Final Modifications: Removal of protective groups and subsequent reactions leading to the formation of Altromycin C itself.

These synthetic routes highlight the complexity involved in producing this compound, emphasizing the need for precise control over reaction conditions and methodologies.

Molecular Structure Analysis

The molecular structure of Altromycin C is notable for its branched C-glycoside configuration, which distinguishes it from other glycosides. The structure consists of a sugar moiety linked via a carbon-carbon bond to an aglycone component, providing enhanced stability against enzymatic hydrolysis compared to traditional O-glycosides .

Key features include:

  • C-Glycosidic Bond: This bond forms between the anomeric carbon of the sugar and the aglycone, contributing to its robust nature.
  • Functional Groups: The presence of various functional groups within the aglycone portion enhances its biological activity.
  • Spectroscopic Data: Characterization through techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy confirms structural integrity and purity .
Chemical Reactions Analysis

Altromycin C undergoes several chemical reactions that are crucial for its biological activity:

  1. Antibiotic Activity: It interacts with bacterial ribosomes, inhibiting protein synthesis.
  2. Redox Reactions: The compound can participate in oxidation-reduction processes that may enhance its efficacy against cancer cells.
  3. Hydrolysis: Although resistant due to its C-glycosidic bond, under certain conditions, hydrolysis can occur, leading to the release of active aglycone forms.

These reactions are essential for understanding how Altromycin C exerts its therapeutic effects and how it can be optimized for clinical use.

Mechanism of Action

The mechanism of action of Altromycin C primarily involves inhibition of protein synthesis in bacterial cells. It binds to specific sites on the ribosomal RNA within the ribosome, obstructing the translation process necessary for bacterial growth and reproduction. This action is similar to that of other antibiotics in the pluramycin class but is distinguished by its unique binding affinity and selectivity.

Additionally, studies have shown that Altromycin C exhibits cytotoxic effects against cancer cell lines through mechanisms such as:

  • Induction of Apoptosis: Triggering programmed cell death pathways.
  • Cell Cycle Arrest: Interfering with normal cell cycle progression, particularly in rapidly dividing cells .
Physical and Chemical Properties Analysis

Altromycin C possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 g/mol.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under acidic conditions due to its unique glycosidic bond but may degrade under extreme alkaline conditions.

These properties are essential for determining appropriate formulations for therapeutic applications.

Applications

The applications of Altromycin C are diverse and significant:

  1. Antibiotic Therapy: Used against a range of bacterial infections due to its effective inhibition of protein synthesis.
  2. Cancer Treatment: Investigated for its potential as an anticancer agent owing to its ability to induce apoptosis in tumor cells.
  3. Research Tool: Utilized in biochemical studies to understand ribosomal function and protein synthesis mechanisms.
Biosynthesis and Genetic Regulation of Altromycin C

Actinomycete Strain AB 1246E-26: Taxonomy and Metabolic Pathways

The actinomycete strain AB 1246E-26, originally isolated from South African bushveld soil, represents a taxonomically complex producer of altromycins. Preliminary characterization classified it within the Nocardia genus or the obsolete Micropolyspora taxonomic group, though genomic analyses suggest metabolic similarities to rare actinomycetes like Amycolatopsis or Saccharopolyspora [1] [5]. This strain exhibits a versatile secondary metabolism, with genomic mining revealing 15–20 putative biosynthetic gene clusters (BGCs) encoding pathways for polyketides, non-ribosomal peptides, and hybrid metabolites. The altromycin BGC spans ~55 kb and is transcriptionally silent under standard laboratory conditions, requiring specific physicochemical or biological elicitors for activation. Strain AB 1246E-26 thrives in nutrient-limited soils, suggesting evolutionary adaptation to produce antimicrobial compounds like altromycins for ecological competition [1] [3] [5].

Table 1: Genomic Features of Altromycin-Producing Strain AB 1246E-26

CharacteristicDetail
Taxonomic AffiliationNocardia-like actinomycete (formerly Micropolyspora)
Genome Size~8.5 Mb (estimated)
GC ContentHigh (>70%)
Biosynthetic Gene Clusters15–20 clusters (including altromycin BGC)
Altromycin BGC Size~55 kb

Enzymatic Assembly of the Anthraquinone-Gamma-Pyrone Core

Altromycin C’s structural backbone derives from a polyketide-derived anthraquinone-γ-pyrone core, synthesized via a type II polyketide synthase (PKS) system. This system minimally includes:

  • Ketosynthase α/β heterodimer (KSα/KSβ): Catalyzes iterative decarboxylative condensation of malonyl-CoA extender units
  • Acyl carrier protein (ACP): Shuttles growing poly-β-ketone chain
  • Cyclase (CYC): Facilitates regiospecific C7–C12 aldol cyclization of the linear polyketide intermediate
  • Aromatase (ARO): Drives dehydration to form the planar anthraquinone system [1] [6].

Post-cyclization, oxidative tailoring by a flavin-dependent monooxygenase (AlmO) introduces C4/C11 hydroxyl groups, while a cytochrome P450 oxidase (AlmP) mediates C2–C3 epoxidation—a signature modification in pluramycin-class antibiotics. Isotope labeling studies confirm acetate and propionate units as primary carbon sources for the polyketide chain [1] [6] [10].

Glycosylation Mechanisms: Role of C-Glycosyltransferases in Sugar Attachment

Altromycin C features a rare C-glycosidic linkage between its aglycone core (C10 position) and a 6-deoxy-3-O-methylaltrose sugar. This modification is catalyzed by the Mn²⁺-dependent C-glycosyltransferase AlmGT, which:

  • Activates TDP-deoxyaltrose as a nucleotide diphosphosugar donor
  • Mediates C-nucleophilic attack at C10 of the aglycone
  • Requires a divalent metal cofactor for sugar orientation and stabilization of the transition state [1] [4].

Subsequent methylation by S-adenosylmethionine (SAM)-dependent methyltransferase AlmMT installs the 3-O-methyl group. AlmGT exhibits substrate flexibility, enabling biosynthesis of diverse altromycin analogs (A–I) with varying sugar moieties. Glycosylation precedes epoxidation, as evidenced by accumulation of non-glycosylated intermediates in almGT-knockout mutants [1] [4].

Table 2: Enzymatic Components of Altromycin C Glycosylation

EnzymeFunctionCofactorGene
AlmGTC-GlycosyltransferaseMn²⁺, TDP-sugaralmGT
AlmMT3'-O-MethyltransferaseSAMalmMT
AlmSUTDP-deoxyaltrose synthaseNAD⁺almSU

Epoxide Ring Formation: Oxidative Modifications in Pluramycin Biosynthesis

The C2–C3 epoxide of altromycin C is synthesized via a two-step oxidative cascade:

  • Alkene installation: A dehydrogenase (AlmDH) generates the Δ²,³ double bond through stereospecific dehydrogenation
  • Epoxidation: Cytochrome P450 oxidase AlmEP catalyzes oxygen transfer from O₂ to form the epoxide ring, utilizing NADPH and ferredoxin redox partners [1] [6].

The epoxide is pharmacologically essential, enabling covalent DNA intercalation through nucleophilic attack by guanine N7. In vitro reconstitution confirms AlmEP’s regio- and stereoselectivity, producing exclusively the R,S-configured epoxide. Epoxidation occurs late in biosynthesis, as evidenced by accumulation of epoxy-deficient intermediates in almEP-inactivated strains [1] [6].

Regulatory Networks Controlling Secondary Metabolite Production in Nocardia-Like Actinomycetes

Altromycin biosynthesis in strain AB 1246E-26 is governed by hierarchical regulatory networks:

  • Pathway-specific regulators: The SARP (Streptomyces Antibiotic Regulatory Protein) family activator AlmR binds to bidirectional promoters upstream of almPKS and almGT genes, enhancing their transcription 12-fold during stationary phase [4] [5].
  • Global regulators: The TetR-family repressor AlmT silences the alm BGC under nutrient-rich conditions. Derepression occurs via ligand-induced conformational change when low-molecular-weight γ-butyrolactone autoregulators accumulate at high cell density [4] [9].
  • Nutrient sensing: Carbon catabolite repression mediated by the cAMP-dependent regulator AlmCR limits altromycin yield when glucose is abundant. Nitrogen starvation triggers GlnR-mediated activation of nitrogen assimilation genes, indirectly enhancing alm expression [4] [9].

Strategies like ribosome engineering (introducing rpsL mutations) or epigenetic modifiers (suberoylanilide hydroxamic acid) can override these controls to boost altromycin titers 3–5-fold by activating silent BGCs [7] [9].

Table 3: Regulatory Elements in Altromycin Biosynthesis

RegulatorTypeFunctionTarget Genes
AlmRSARP activatorDirect transcriptional activationalmPKS, almGT
AlmTTetR repressorNutrient-dependent repressionalmR promoter
AlmCRcAMP-binding prot.Carbon catabolite repressionalm BGC
GlnRNitrogen regulatorNitrogen starvation responseNitrogen assimilation

Properties

CAS Number

128439-48-5

Product Name

Altromycin C

IUPAC Name

methyl 2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)acetate

Molecular Formula

C46H57NO17

Molecular Weight

895.9 g/mol

InChI

InChI=1S/C46H57NO17/c1-18-36(49)27(56-8)15-31(60-18)46(55,43(54)58-10)25-13-24-34(41-35(25)26(48)14-30(62-41)45(6)21(4)64-45)40(53)33-23(38(24)51)12-11-22(39(33)52)29-17-44(5,47-7)42(20(3)59-29)63-32-16-28(57-9)37(50)19(2)61-32/h11-14,18-21,27-29,31-32,36-37,42,47,49-50,52,55H,15-17H2,1-10H3

InChI Key

YRBLXLRNBFXANX-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)(C)NC)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O

Solubility

Soluble in DMSO

Synonyms

Altromycin C

Canonical SMILES

CC1C(C(CC(O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)(C)NC)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O

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